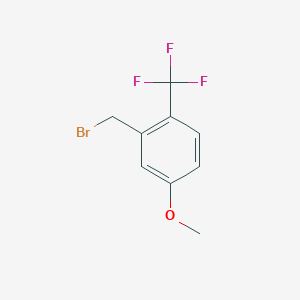

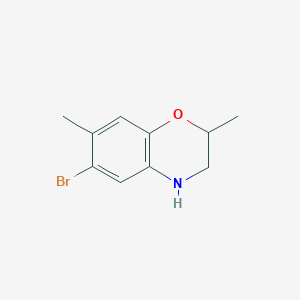

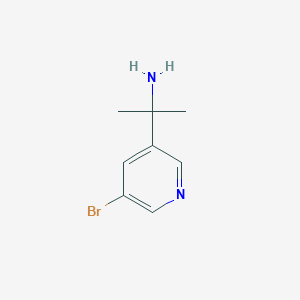

![molecular formula C12H21NO4 B1376152 (3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid CAS No. 1469287-58-8](/img/structure/B1376152.png)

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Substituted Compounds

(3R,4R)-Rel-1-[(tert-butoxy)carbonyl]-4-methylpiperidine-3-carboxylic acid and its derivatives have been utilized in the stereoselective synthesis of various substituted compounds. For example, Boev et al. (2015) used similar derivatives for the quantitative yield of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates, demonstrating the compound's utility in producing specific isomers (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of Pipecolic Acid Derivatives

The compound is also instrumental in synthesizing pipecolic acid derivatives. Purkayastha et al. (2010) utilized a similar compound in a cascade of reactions leading to pipecolic acid derivative, highlighting its role in complex synthetic pathways (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Creation of Chiral Bicyclic Piperidines

Wilken et al. (1997) used related compounds in synthesizing new chiral bicyclic 3-hydroxypiperidines. Their work shows the compound's effectiveness in creating diastereoselective ring expansions and Grignard additions, proving its versatility in organic synthesis (Wilken, Kossenjans, Saak, Haase, Pohl, & Martens, 1997).

Peptide Modifications

In peptide chemistry, this compound derivatives have been used for various modifications. Matt and Seebach (1998) demonstrated its use in N-Acetyl-, N-(tert-butoxy)carbonyl-, and N-(benzyloxy)carbonyl-protected peptide methyl esters, showing its role in peptide backbone modification (Matt & Seebach, 1998).

Renin Inhibitor Synthesis

The compound's derivatives are used in synthesizing renin inhibitory peptides. Thaisrivongs et al. (1987) described its role in creating angiotensinogen analogues, which are potent inhibitors of human plasma renin, indicating its potential in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).

Enantioselective Syntheses

The compound is also significant in the enantioselective synthesis of lipophilic and conformationally rigid amino acids, as demonstrated by Medina et al. (2000). Their work on mesityl-substituted amino acids underscores the compound's importance in producing enantiomerically pure products (Medina, Moyano, Pericàs, & Riera, 2000).

Propiedades

IUPAC Name |

(3R,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPZGYNNPYYDGA-BDAKNGLRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(2-chlorophenyl)ethyl]dimethylamine .2hcl](/img/structure/B1376074.png)

![Tert-butyl 2-(4-chlorobenzo[D]thiazol-2-YL)acetate](/img/structure/B1376076.png)

![4-Bromobenzo[d]thiazole-2-carbonitrile](/img/structure/B1376078.png)